N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine group, a thiazole ring, and a benzothiophene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated precursor.
Coupling with Benzothiophene: The final step involves coupling the thiazole-morpholine intermediate with benzothiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and benzothiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzothiophene rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the morpholine group.
Scientific Research Applications
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and benzothiophene rings are crucial for its binding affinity and specificity. The morpholine group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide
- 1-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]indole-2-carboxamide
Uniqueness
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a thiazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S2/c27-22(21-13-17-3-1-2-4-20(17)30-21)24-18-7-5-16(6-8-18)23-25-19(15-29-23)14-26-9-11-28-12-10-26/h1-8,13,15H,9-12,14H2,(H,24,27) |
InChI Key |
VRVWFCSYRNIMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.